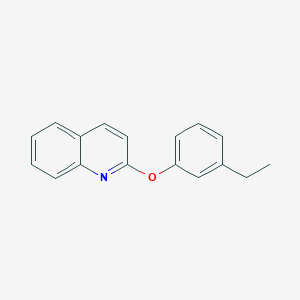
2-(3-Ethylphenoxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Ethylphenoxy)quinoline: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry. The compound features a quinoline core with a 3-ethylphenoxy substituent, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 2-(3-Ethylphenoxy)quinoline, can be achieved through various methods. Common synthetic routes include:
Skraup Synthesis: This method involves the reaction of aniline, glycerol, and an oxidizing agent in the presence of concentrated sulfuric acid.
Doebner-Von Miller Synthesis: This method uses α,β-unsaturated carbonyl compounds and anilines.
Friedländer Synthesis: This involves the condensation of 2-aminobenzaldehyde with a carbonyl compound.
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic systems and green chemistry approaches to enhance yield and reduce environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are commonly used .
化学反応の分析
Types of Reactions: 2-(3-Ethylphenoxy)quinoline can undergo various chemical reactions, including:
Electrophilic Substitution: Similar to benzene and pyridine, quinoline derivatives can participate in electrophilic substitution reactions.
Nucleophilic Substitution: The presence of the nitrogen atom in the quinoline ring allows for nucleophilic substitution reactions.
Oxidation and Reduction: Quinoline derivatives can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.
Nucleophilic Substitution: Reagents like alkyl halides and thiols are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific substituents and reaction conditions used. For example, electrophilic substitution can yield halogenated or nitrated quinoline derivatives .
科学的研究の応用
2-(3-Ethylphenoxy)quinoline has several applications in scientific research, including:
Medicinal Chemistry: Quinoline derivatives are explored for their potential as antimalarial, anticancer, antibacterial, and antiviral agents.
Biological Studies: The compound can be used to study various biological pathways and molecular targets due to its bioactive properties.
Industrial Applications: Quinoline derivatives are used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 2-(3-Ethylphenoxy)quinoline involves its interaction with specific molecular targets. Quinoline derivatives can act by:
類似化合物との比較
Quinoline: The parent compound with a simpler structure.
2-Phenylquinoline: A derivative with a phenyl substituent.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8-position.
Uniqueness: 2-(3-Ethylphenoxy)quinoline is unique due to the presence of the 3-ethylphenoxy substituent, which can enhance its biological activity and specificity compared to other quinoline derivatives .
特性
CAS番号 |
65126-53-6 |
|---|---|
分子式 |
C17H15NO |
分子量 |
249.31 g/mol |
IUPAC名 |
2-(3-ethylphenoxy)quinoline |
InChI |
InChI=1S/C17H15NO/c1-2-13-6-5-8-15(12-13)19-17-11-10-14-7-3-4-9-16(14)18-17/h3-12H,2H2,1H3 |
InChIキー |
DYQDXRIVUJKEDD-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC=C1)OC2=NC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



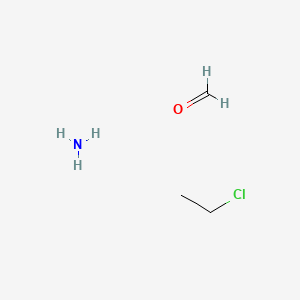
![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14498682.png)
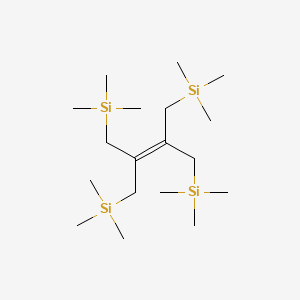

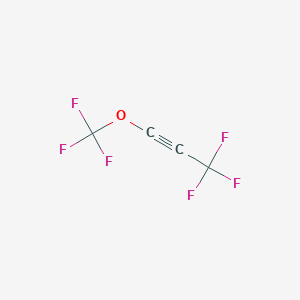
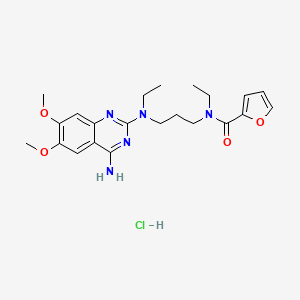

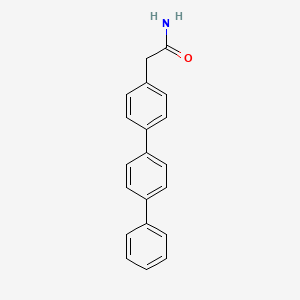
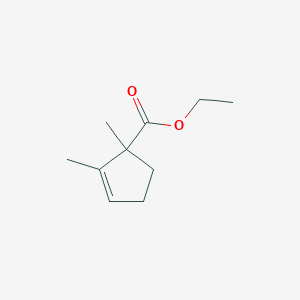
methyl}benzene](/img/structure/B14498725.png)
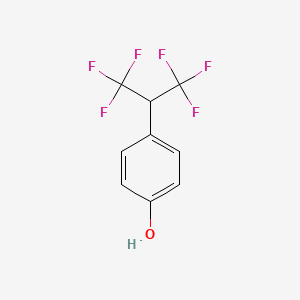

![1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol](/img/structure/B14498754.png)
